N-ethylpiperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

N-ethylpiperidine-4-carboxamide is used in some proteomic studies as a component of buffers for protein extraction and isolation []. Proteomics is the field of study that focuses on the proteins within cells, including their structure, function, interactions, and modifications [].

Medicinal Chemistry Research

There is some published research exploring the potential modifications of NEPCA's chemical structure to create new molecules with potential pharmaceutical applications []. Medicinal chemistry is the field that applies principles of chemistry to design, develop, and improve drugs [].

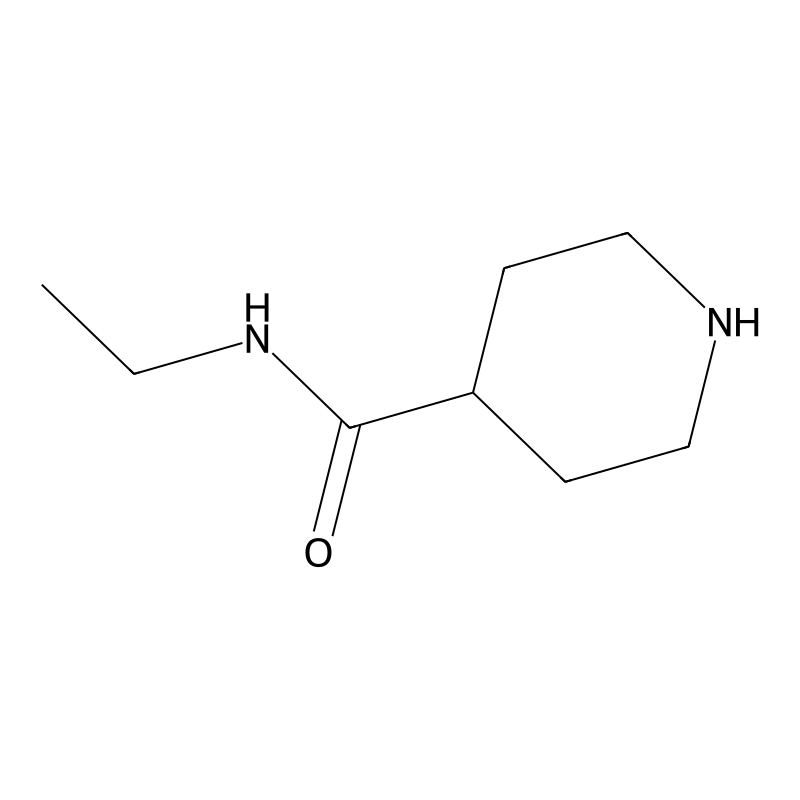

N-ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 156.23 g/mol. This compound features a piperidine ring substituted with an ethyl group and a carboxamide functional group. The structure can be represented as follows:

This compound is known for its unique combination of structural elements, which contribute to its chemical reactivity and biological activity.

- Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert it into amines or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It can undergo nucleophilic or electrophilic substitution, allowing for the introduction of various functional groups .

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a wide array of derivatives.

Research indicates that N-ethylpiperidine-4-carboxamide exhibits significant biological activity. It has been investigated for potential therapeutic properties, particularly in the context of drug development. The compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and triggering downstream signaling pathways. Its unique structure may enhance its pharmacological effects compared to simpler analogs.

Several synthetic routes have been developed for N-ethylpiperidine-4-carboxamide:

- Formation of the Piperidine Ring: This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.

- Introduction of the Ethyl Group: The ethyl group is typically introduced via alkylation reactions.

- Formation of the Carboxamide Group: This can be accomplished by reacting the piperidine derivative with ethyl isocyanate or through amidation of a corresponding carboxylic acid derivative .

These methods allow for the efficient synthesis of N-ethylpiperidine-4-carboxamide in various yields.

N-ethylpiperidine-4-carboxamide has diverse applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

- Biology: The compound functions as a probe or ligand in biochemical assays to study protein-ligand interactions.

- Medicine: Ongoing investigations aim to explore its potential as a drug candidate for various diseases.

- Industry: It is utilized in developing advanced materials due to its unique chemical properties .

Studies on N-ethylpiperidine-4-carboxamide's interactions reveal its potential in modulating biological pathways. It may bind to specific receptors, affecting their function and influencing physiological processes. Research continues to explore these interactions to better understand the compound's therapeutic potential and mechanisms of action.

Several compounds share structural similarities with N-ethylpiperidine-4-carboxamide, each exhibiting unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-aminophenyl)piperidine | Piperidine ring with an aminophenyl group | Lacks the ethyl carboxamide group |

| N-benzyl-N-ethylpiperidine-4-carboxamide | Piperidine ring with benzyl and ethyl substitutions | Exhibits distinct biological activities |

| N-methylpiperidine | Piperidine ring with a methyl group | Simpler structure, less biological activity |

| Ethyl 1-benzylpiperidine-4-carboxylate | Ester form of the compound | Different reactivity profile due to ester function |

N-ethylpiperidine-4-carboxamide stands out due to its specific combination of substituents on the piperidine ring, which enhances its biological activity compared to simpler analogs . This uniqueness makes it valuable for various applications in medicinal chemistry and material science.